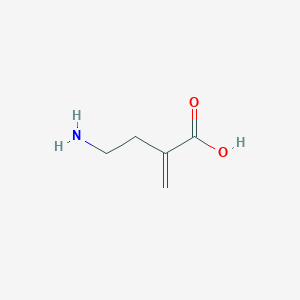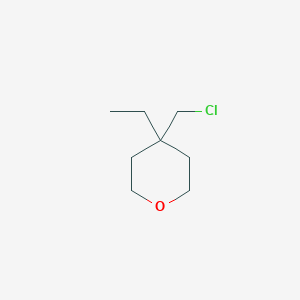
2-(4-Bromobutyl)-1,2-benzisothiazol-3(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromobutyl)-1,2-benzisothiazol-3(2H)-one is an organic compound that features a benzisothiazolone core with a 4-bromobutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobutyl)-1,2-benzisothiazol-3(2H)-one typically involves the reaction of 1,2-benzisothiazol-3(2H)-one with 1,4-dibromobutane under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the benzisothiazolone attacks the carbon atom of the 1,4-dibromobutane, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobutyl)-1,2-benzisothiazol-3(2H)-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The benzisothiazolone core can be subjected to oxidation or reduction reactions, leading to modifications in the heterocyclic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
2-(4-Bromobutyl)-1,2-benzisothiazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of benzisothiazolone derivatives with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromobutyl)-1,2-benzisothiazol-3(2H)-one is not fully understood. it is believed to interact with molecular targets through its benzisothiazolone core and the 4-bromobutyl substituent. These interactions can lead to the modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromobutyl)isoindoline-1,3-dione
- 4-Bromobutylphthalimide
- 2-(4-Bromobutoxy)tetrahydro-2H-pyran
Uniqueness
2-(4-Bromobutyl)-1,2-benzisothiazol-3(2H)-one is unique due to its benzisothiazolone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12BrNOS |
|---|---|
Molecular Weight |
286.19 g/mol |
IUPAC Name |
2-(4-bromobutyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C11H12BrNOS/c12-7-3-4-8-13-11(14)9-5-1-2-6-10(9)15-13/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
VLFBZXRSGCRCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13152287.png)

![1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione](/img/structure/B13152299.png)









